molecular formula C8H8N4O2 B581268 Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate CAS No. 1094107-41-1

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate

Cat. No. B581268
CAS RN: 1094107-41-1
M. Wt: 192.178
InChI Key: GSJSEKQHYSMYEF-UHFFFAOYSA-N
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Description

“Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds is known for their versatility in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including “this compound”, has been achieved through various methods . One such method involves the development of four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied extensively . For instance, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure . It has a molecular weight of 192.17 g/mol, a topological polar surface area of 82.5 Ų, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Parallel Iterative Solution-Phase Synthesis : A key intermediate in the synthesis of triazolopyridine derivatives, 2,6-bis-aminopyridine-4-carboxylic acid methyl ester, was synthesized and elaborated to various triazolopyridine-5-carboxylic acid methyl esters through selective pyridine-N-amination. This iterative synthetic approach aids in rapid lead optimization in medicinal chemistry (Brodbeck et al., 2003).

  • Novel Synthesis Methods : Innovative synthesis methods for triazolopyridines have been developed, including copper-catalyzed N-N coupling from guanidylpyridines, showcasing versatility with different substituents and heterocyclic rings (Bartels et al., 2015).

  • Structural Chemistry for Pharmaceutical Development : The unique electronic and intermolecular interactional characteristics of triazolopyridines, especially with different substituents, influence their crystal structures significantly. This understanding is crucial for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

Biological Activities and Applications

  • Inhibitory Activity on Receptors : Triazolopyridine derivatives have been synthesized and evaluated for their potential to inhibit human adenosine receptors, with the free amino functionality being a key determinant for this activity. This highlights their relevance in drug discovery related to adenosine receptor modulation (Guba et al., 2004).

  • Potential Cardiovascular Agents : Some triazolopyridines fused to other heterocyclic systems have shown promising coronary vasodilating and antihypertensive activities, potentially leading to new cardiovascular drugs (Sato et al., 1980).

  • Antibacterial Activity : A derivative of pyrimidine containing the triazolopyridine ring was synthesized and shown to possess antibacterial activity against various microbial strains, underscoring its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which “Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate” belongs, has found numerous applications in medicinal chemistry . Given its versatility and the range of biological activities exhibited by this class of compounds, it is likely that future research will continue to explore their potential in drug design and synthesis .

Mechanism of Action

Target of Action

Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is a compound that has been found to have significant biological activity. The primary targets of this compound are enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

The compound interacts with its targets through a process of selective binding. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the activity of these enzymes, leading to alterations in the biochemical pathways they regulate .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 can impact the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Similarly, acting as an inverse agonist for RORγt can influence the Th17 cell differentiation pathway, which is involved in autoimmune diseases .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they regulate. For instance, inhibiting JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, acting as an inverse agonist for RORγt can result in decreased Th17 cell differentiation, potentially alleviating symptoms of autoimmune diseases .

properties

IUPAC Name

methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-6-10-8(9)11-12(6)4-5/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJSEKQHYSMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NC(=N2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724401
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094107-41-1
Record name Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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